![molecular formula C8H7BrN2O B1522279 2-Bromo-6-methoxyimidazo[1,2-a]pyridine CAS No. 1042141-33-2](/img/structure/B1522279.png)
2-Bromo-6-methoxyimidazo[1,2-a]pyridine
Overview
Description
2-Bromo-6-methoxyimidazo[1,2-a]pyridine is a biochemical used for proteomics research . It is a heteroaromatic compound that contains both nitrogen and oxygen. It is used in organic syntheses and as pharmaceutical intermediates .
Molecular Structure Analysis
The molecular formula of 2-Bromo-6-methoxyimidazo[1,2-a]pyridine is C8H7BrN2O, and its molecular weight is 227.06 . The structure consists of a pyridine ring fused with an imidazole ring, with a bromine atom and a methoxy group attached to the imidazole ring .Physical And Chemical Properties Analysis
2-Bromo-6-methoxyimidazo[1,2-a]pyridine is a solid . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
2-Bromo-6-methoxyimidazo[1,2-a]pyridine: A Comprehensive Analysis
Pharmaceutical Applications: This compound is part of the imidazo[1,2-a]pyridine class, which includes active pharmaceutical ingredients such as zolimidine (an antiulcer drug), zolpidem (for treating insomnia), and saripidem (a sedative and anxiolytic drug). These derivatives are significant in developing medications for various health conditions .
Fluorescent Probes: Imidazo[1,2-a]pyridine derivatives have been utilized as fluorescent probes for in vitro and in vivo determination of mercury and iron ions. This application is crucial for environmental monitoring and medical diagnostics .
Pesticides and Fungicides: The structural motif of imidazo[1,2-a]pyridine is also found in certain pesticides and fungicides. This suggests that 2-Bromo-6-methoxyimidazo[1,2-a]pyridine could potentially be used in agricultural applications to protect crops from pests and diseases .
Optical Media for Data Storage: Some compounds within this class are used as light-sensitive dyes in optical media for data storage. This application is essential for the development of high-density data storage solutions .
Tuberculosis Treatment: Recent developments have shown that imidazo[1,2-a]pyridine analogues can significantly reduce bacterial load in tuberculosis treatment. This indicates potential use in antimicrobial research and development .
properties
IUPAC Name |
2-bromo-6-methoxyimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-6-2-3-8-10-7(9)5-11(8)4-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMINXTALIVOYAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2C=C(N=C2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674130 | |
Record name | 2-Bromo-6-methoxyimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methoxyimidazo[1,2-a]pyridine | |
CAS RN |
1042141-33-2 | |
Record name | 2-Bromo-6-methoxyimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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